molecular formula C16H18FN3O4S B2669453 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-nitrobenzenesulfonamide CAS No. 941997-07-5

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-nitrobenzenesulfonamide

Cat. No.: B2669453
CAS No.: 941997-07-5
M. Wt: 367.4
InChI Key: YEAIJGNKFVYBPL-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-nitrobenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a fluorophenyl group, a nitro group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could start with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the alkylation of the nitrobenzenesulfonamide with a suitable dimethylamino-4-fluorophenyl ethyl halide under basic conditions to form the final product. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization, distillation, or chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized forms.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-nitrobenzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and fluorophenyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(4-chlorophenyl)ethyl)-2-nitrobenzenesulfonamide
  • N-(2-(dimethylamino)-2-(4-bromophenyl)ethyl)-2-nitrobenzenesulfonamide
  • N-(2-(dimethylamino)-2-(4-methylphenyl)ethyl)-2-nitrobenzenesulfonamide

Uniqueness

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-2-nitrobenzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical properties, such as electronegativity and reactivity

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-19(2)15(12-7-9-13(17)10-8-12)11-18-25(23,24)16-6-4-3-5-14(16)20(21)22/h3-10,15,18H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAIJGNKFVYBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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